molecular formula C11H19NO B4306093 3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol

3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol

Cat. No. B4306093
M. Wt: 181.27 g/mol
InChI Key: GGFSOCCIXCDGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol, also known as 3-AAM8MO, is a chemical compound that belongs to the family of bicyclic compounds. This compound has been the subject of significant scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol is not fully understood. However, it has been found to modulate the activity of certain enzymes and receptors in the brain. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to activate certain receptors in the brain, such as the sigma-1 receptor, which has been implicated in neuroprotection.
Biochemical and Physiological Effects:
In addition to its potential therapeutic effects, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neurodegeneration. Additionally, it has been found to improve mitochondrial function, which is important for cellular energy production.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol in lab experiments is its high purity and good yield. Additionally, its potential therapeutic effects make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for research on 3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol. One direction is to further investigate its mechanism of action and how it modulates the activity of enzymes and receptors in the brain. Additionally, more research is needed to determine its efficacy as a therapeutic agent for neurodegenerative diseases. Finally, it would be interesting to investigate its potential as a neuroprotective agent in other contexts, such as traumatic brain injury.

Scientific Research Applications

3-allyl-8-methyl-8-azabicyclo[3.2.1]octan-3-ol has been the subject of significant scientific research due to its potential as a therapeutic agent. It has been found to have antioxidant, anti-inflammatory, and neuroprotective properties. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

8-methyl-3-prop-2-enyl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-3-6-11(13)7-9-4-5-10(8-11)12(9)2/h3,9-10,13H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFSOCCIXCDGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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